1-(2-Aminophenyl)-3-chloropropan-1-one
Description
1-(2-Aminophenyl)-3-chloropropan-1-one is an organic compound that features both an amino group and a chloropropanone moiety
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2 |
InChI Key |
FYJNNLXBYUSHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-chloropropan-1-one typically involves the reaction of 2-aminophenyl ketone with a chlorinating agent. One common method is the reaction of 2-aminophenyl ketone with thionyl chloride (SOCl₂) under reflux conditions, which results in the formation of the desired chloropropanone derivative . Another approach involves the use of phosphorus trichloride (PCl₃) as the chlorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of chlorinating agent and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Aminophenyl)-3-chloropropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Aminophenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2-Aminophenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(2-Aminophenyl)-3-iodopropan-1-one:
1-(2-Aminophenyl)-3-fluoropropan-1-one: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(2-Aminophenyl)-3-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClN, with a molecular weight of approximately 171.64 g/mol. The compound features a chloropropanone moiety substituted with an amino group on the phenyl ring, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Effect on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
The biological activity of this compound is largely attributed to its functional groups. The amino group can form hydrogen bonds and coordinate with metal ions, potentially inhibiting key enzymes involved in microbial and cancer cell metabolism.
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions to maximize yield and purity. Recent advancements have focused on optimizing these synthetic routes for large-scale production.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | 2-Aminophenol, chloropropanone |
| 2 | Purification | Column chromatography |
| 3 | Characterization | NMR, IR spectroscopy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
